Cas no 870718-03-9 (3-Bromo-2-butoxy-5-methylphenylboronic acid)

3-Bromo-2-butoxy-5-methylphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (3-Bromo-2-butoxy-5-methylphenyl)boronic acid
- 3-Bromo-2-butoxy-5-methylphenylboronic acid
- (3-bromo-2-butoxy-5-methylphenyl)boronicacid
- A862904
- AB21486
- VJB71803
- 3-BROMO-2-BUTOXY-5-METHYLPHENYLBORONIC &
- CS-0175925
- DTXSID50402095
- 870718-03-9
- C11H16BBrO3
- SCHEMBL3315111
- BS-23055
- E89798
- BP-12151
- MFCD04974113
- AKOS015834052
- B-(3-Bromo-2-butoxy-5-methylphenyl)boronic acid
- DB-384528
-
- MDL: MFCD04974113
- インチ: InChI=1S/C11H16BBrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7,14-15H,3-5H2,1-2H3
- InChIKey: AQZXOJQXDSSZCI-UHFFFAOYSA-N
- SMILES: CCCCOC1=C(C=C(C)C=C1Br)B(O)O
計算された属性
- 精确分子量: 286.03800
- 同位素质量: 286.038
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7A^2
じっけんとくせい
- 密度みつど: 1.38
- ゆうかいてん: 63-68 °C(lit.)
- Boiling Point: 420.1°C at 760 mmHg
- フラッシュポイント: 207.8°C
- Refractive Index: 1.547
- PSA: 49.69000
- LogP: 1.61620
3-Bromo-2-butoxy-5-methylphenylboronic acid Security Information
3-Bromo-2-butoxy-5-methylphenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
3-Bromo-2-butoxy-5-methylphenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B680018-500mg |
3-Bromo-2-butoxy-5-methylphenylboronic acid |
870718-03-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
Chemenu | CM137267-5g |
(3-Bromo-2-butoxy-5-methylphenyl)boronic acid |
870718-03-9 | 95% | 5g |
$226 | 2023-02-01 | |
A2B Chem LLC | AB64398-1g |
3-Bromo-2-butoxy-5-methylphenylboronic acid |
870718-03-9 | 98% | 1g |
$52.00 | 2024-04-19 | |
Ambeed | A728274-1g |
(3-Bromo-2-butoxy-5-methylphenyl)boronic acid |
870718-03-9 | 98% | 1g |
$27.0 | 2024-04-16 | |
abcr | AB271636-1g |
3-Bromo-2-butoxy-5-methylphenylboronic acid, 98%; . |
870718-03-9 | 98% | 1g |
€110.00 | 2025-03-19 | |
A2B Chem LLC | AB64398-5g |
3-Bromo-2-butoxy-5-methylphenylboronic acid |
870718-03-9 | 98% | 5g |
$187.00 | 2024-04-19 | |
TRC | B680018-1g |
3-Bromo-2-butoxy-5-methylphenylboronic acid |
870718-03-9 | 1g |
$ 98.00 | 2023-04-18 | ||
abcr | AB271636-1 g |
3-Bromo-2-butoxy-5-methylphenylboronic acid; 98% |
870718-03-9 | 1g |
€110.00 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246595-5g |
(3-Bromo-2-butoxy-5-methylphenyl)boronic acid |
870718-03-9 | 98% | 5g |
¥1764.00 | 2024-04-27 | |
TRC | B680018-250mg |
3-Bromo-2-butoxy-5-methylphenylboronic acid |
870718-03-9 | 250mg |
$ 75.00 | 2023-04-18 |
3-Bromo-2-butoxy-5-methylphenylboronic acid 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
3-Bromo-2-butoxy-5-methylphenylboronic acidに関する追加情報
3-Bromo-2-butoxy-5-methylphenylboronic Acid (CAS No. 870718-03-9): An Overview and Recent Advances
3-Bromo-2-butoxy-5-methylphenylboronic acid (CAS No. 870718-03-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique functional groups, which include a bromo substituent, a butoxy group, and a methyl group, all attached to a phenyl ring. These functionalities make it an attractive building block for various chemical transformations and applications.
The bromine atom in 3-Bromo-2-butoxy-5-methylphenylboronic acid serves as a versatile leaving group, enabling its use in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The butoxy group provides additional steric and electronic properties that can influence the reactivity and selectivity of the compound in different synthetic pathways.
Recent research has highlighted the potential of 3-Bromo-2-butoxy-5-methylphenylboronic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of small molecules with potent anti-cancer activity. The methyl group on the phenyl ring contributes to the lipophilicity of the molecule, which is crucial for its ability to penetrate cell membranes and interact with intracellular targets.
In addition to its applications in medicinal chemistry, 3-Bromo-2-butoxy-5-methylphenylboronic acid has also been explored for its use in materials science. Researchers at the University of California, Berkeley, have reported the synthesis of conjugated polymers using this boronic acid as a monomer. These polymers exhibit excellent photophysical properties and have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.
The synthetic versatility of 3-Bromo-2-butoxy-5-methylphenylboronic acid is further enhanced by its compatibility with various functional group transformations. For example, the bromo substituent can be readily converted to other functional groups through palladium-catalyzed cross-coupling reactions, such as Stille coupling or Negishi coupling. This flexibility allows chemists to tailor the properties of the final product to meet specific requirements.
In terms of synthesis, 3-Bromo-2-butoxy-5-methylphenylboronic acid can be prepared through a multi-step process involving bromination, alkylation, and boronation reactions. A typical synthetic route involves starting from 2-butoxy-5-methylbenzeneboronic acid, which is then brominated using N-bromosuccinimide (NBS) to introduce the bromo substituent. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The stability and handling of 3-Bromo-2-butoxy-5-methylphenylboronic acid are important considerations for both laboratory and industrial applications. This compound is generally stable under ambient conditions but should be stored in a dry environment to prevent hydrolysis of the boronic acid group. Additionally, it is recommended to handle this compound with care to avoid exposure to skin or inhalation.
In conclusion, 3-Bromo-2-butoxy-5-methylphenylboronic acid (CAS No. 870718-03-9) is a valuable chemical intermediate with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an ideal candidate for developing new compounds with diverse biological activities and material properties. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern chemistry.
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